1-(Cyclohexylmethyl)-5-[[2-(4-fluorophenyl)pyrrolidin-1-yl]methyl]-2-methylsulfonylimidazole
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Overview
Description
1-(Cyclohexylmethyl)-5-[[2-(4-fluorophenyl)pyrrolidin-1-yl]methyl]-2-methylsulfonylimidazole is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a cyclohexylmethyl group, a fluorophenyl group, and a methylsulfonylimidazole core. Its diverse functional groups make it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Cyclohexylmethyl)-5-[[2-(4-fluorophenyl)pyrrolidin-1-yl]methyl]-2-methylsulfonylimidazole typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Imidazole Core: The imidazole core can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia or primary amines under acidic conditions.
Introduction of the Methylsulfonyl Group: The methylsulfonyl group can be introduced via sulfonylation reactions using reagents like methanesulfonyl chloride in the presence of a base such as triethylamine.
Attachment of the Cyclohexylmethyl Group: The cyclohexylmethyl group can be attached through alkylation reactions using cyclohexylmethyl halides and a suitable base.
Incorporation of the Fluorophenyl Group: The fluorophenyl group can be introduced via nucleophilic substitution reactions using 4-fluorophenyl halides and a nucleophile such as pyrrolidine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(Cyclohexylmethyl)-5-[[2-(4-fluorophenyl)pyrrolidin-1-yl]methyl]-2-methylsulfonylimidazole can undergo various types of chemical reactions, including:
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Bases: Triethylamine, sodium hydroxide
Solvents: Dichloromethane, ethanol, water
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines .
Scientific Research Applications
1-(Cyclohexylmethyl)-5-[[2-(4-fluorophenyl)pyrrolidin-1-yl]methyl]-2-methylsulfonylimidazole has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-(Cyclohexylmethyl)-5-[[2-(4-fluorophenyl)pyrrolidin-1-yl]methyl]-2-methylsulfonylimidazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Similar Compounds
- 1-(Cyclohexylmethyl)-5-[[2-(4-chlorophenyl)pyrrolidin-1-yl]methyl]-2-methylsulfonylimidazole
- 1-(Cyclohexylmethyl)-5-[[2-(4-bromophenyl)pyrrolidin-1-yl]methyl]-2-methylsulfonylimidazole
- 1-(Cyclohexylmethyl)-5-[[2-(4-methylphenyl)pyrrolidin-1-yl]methyl]-2-methylsulfonylimidazole
Uniqueness
The uniqueness of 1-(Cyclohexylmethyl)-5-[[2-(4-fluorophenyl)pyrrolidin-1-yl]methyl]-2-methylsulfonylimidazole lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the fluorophenyl group, in particular, may enhance its biological activity and stability compared to similar compounds .
Properties
IUPAC Name |
1-(cyclohexylmethyl)-5-[[2-(4-fluorophenyl)pyrrolidin-1-yl]methyl]-2-methylsulfonylimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30FN3O2S/c1-29(27,28)22-24-14-20(26(22)15-17-6-3-2-4-7-17)16-25-13-5-8-21(25)18-9-11-19(23)12-10-18/h9-12,14,17,21H,2-8,13,15-16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWKYBXITSYHOLT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=NC=C(N1CC2CCCCC2)CN3CCCC3C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30FN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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